molecular formula C15H19N3O2S B7576609 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide

Cat. No. B7576609
M. Wt: 305.4 g/mol
InChI Key: YTVRVDNLFGMUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide, also known as BTA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTA-1 belongs to the class of benzothiazole derivatives, which have been studied extensively for their diverse pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide is not fully understood. However, it is believed that N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide exerts its pharmacological effects by modulating specific signaling pathways involved in various diseases. For example, in Alzheimer's disease, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide inhibits the aggregation of amyloid-beta peptides by binding to specific sites on the peptides. In Parkinson's disease, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide protects dopaminergic neurons from oxidative stress-induced damage by activating specific antioxidant pathways.
Biochemical and Physiological Effects:
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide has been shown to have various biochemical and physiological effects in different diseases. In Alzheimer's disease, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide reduces the levels of amyloid-beta peptides and prevents their aggregation. In Parkinson's disease, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide protects dopaminergic neurons from oxidative stress-induced damage and reduces the levels of pro-inflammatory cytokines. In cancer, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide induces apoptosis in cancer cells by activating specific signaling pathways.

Advantages and Limitations for Lab Experiments

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively characterized using various analytical techniques. However, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, its pharmacological effects may vary depending on the specific disease and cell type being studied.

Future Directions

There are several future directions for the study of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide. One potential direction is to investigate its potential therapeutic applications in other diseases such as Huntington's disease and multiple sclerosis. Another direction is to optimize its pharmacological properties by modifying its chemical structure. Finally, further studies are needed to fully understand the mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide and its potential side effects.

Synthesis Methods

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide involves the reaction of 6-methoxy-2-aminobenzothiazole with piperidine-4-carboxylic acid followed by acetylation. The resulting compound is purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide has been studied extensively for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are the major pathological hallmark of the disease. In Parkinson's disease, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage. In cancer, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways.

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-20-11-2-3-12-13(9-11)21-15(17-12)18-14(19)8-10-4-6-16-7-5-10/h2-3,9-10,16H,4-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVRVDNLFGMUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-4-ylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.